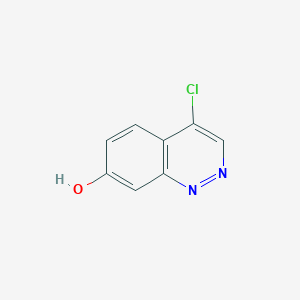

4-Chloro-7-hydroxycinnoline

描述

Structure

3D Structure

属性

CAS 编号 |

197359-56-1 |

|---|---|

分子式 |

C8H5ClN2O |

分子量 |

180.59 g/mol |

IUPAC 名称 |

4-chlorocinnolin-7-ol |

InChI |

InChI=1S/C8H5ClN2O/c9-7-4-10-11-8-3-5(12)1-2-6(7)8/h1-4,12H |

InChI 键 |

AUZNQQFVTCXCLP-UHFFFAOYSA-N |

规范 SMILES |

C1=CC2=C(C=C1O)N=NC=C2Cl |

产品来源 |

United States |

Chemical Reactivity and Reaction Mechanisms of 4 Chloro 7 Hydroxycinnoline

Mechanistic Studies of Cinnoline (B1195905) Ring Transformations

The cinnoline ring system, particularly when substituted with a labile group like chlorine at the C4-position, can undergo significant structural rearrangements, including ring transformations. While specific mechanistic studies on 4-Chloro-7-hydroxycinnoline are not extensively detailed, analogies can be drawn from related chloroheterocycles, such as 4-chloroquinazolines and other activated quinoline (B57606) systems. researchgate.netrsc.org

These transformations are often initiated by a nucleophilic attack on the carbon atom bearing the chlorine (C4). In the presence of potent binucleophiles like hydrazine (B178648), a plausible mechanism involves an initial nucleophilic aromatic substitution (SNAr) to displace the chloride. researchgate.net This is followed by a series of steps that can lead to the opening of the pyridazine (B1198779) ring. Subsequent intramolecular cyclization, or "ring opening-ring closure" (RORC), can then occur, leading to the formation of entirely new heterocyclic systems, such as triazoles. researchgate.netrsc.org For instance, the reaction of 4-chloroquinazolines with hydrazine hydrate (B1144303) has been shown to yield 4-amino-3-(2-aminophenyl)-4H-1,2,4-triazoles, demonstrating a complete transformation of the original pyrimidine (B1678525) ring. rsc.org Such reactions highlight the potential of the 4-chloro-substituted cinnoline scaffold to serve as a precursor for more complex heterocyclic structures through carefully controlled ring transformation reactions.

Exploration of Nucleophilic and Electrophilic Reactivity Patterns

The reactivity of this compound is dualistic, featuring both a site highly activated towards nucleophilic substitution and a benzene (B151609) ring amenable to electrophilic substitution.

Nucleophilic Reactivity: The C4 position of the cinnoline ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a direct consequence of the electron-withdrawing inductive effect of the adjacent nitrogen atoms (N1 and N2), which polarizes the C4-Cl bond and stabilizes the negatively charged Meisenheimer-like intermediate formed during the reaction. researchgate.netnih.gov The chlorine atom serves as an effective leaving group. A wide array of nucleophiles can displace the C4-chloride, including:

Amines: Primary and secondary amines react to form 4-amino-7-hydroxycinnoline derivatives.

Thiols: Thiolates can be used to introduce sulfur-containing moieties. mdpi.com

Azides: The use of sodium azide (B81097) can lead to the formation of a 4-azido derivative, a versatile intermediate for further synthesis. researchgate.net

Hydrazine: As mentioned, hydrazine can act as a nucleophile to form 4-hydrazinyl-7-hydroxycinnoline. mdpi.commdpi.com

The general mechanism for this substitution involves a two-step addition-elimination process, which is characteristic of SNAr reactions in N-heteroaromatic compounds. researchgate.net

Activating/Deactivating Effects: The hydroxyl (-OH) group at C7 is a powerful activating group, donating electron density to the ring via resonance and directing incoming electrophiles to the ortho and para positions. lumenlearning.com Conversely, the chloro (-Cl) group and the entire fused pyridazine ring are deactivating due to their electron-withdrawing inductive effects. lumenlearning.com

Regioselectivity: The directing influence of the potent -OH group at C7 is dominant. It strongly directs electrophilic attack to the C6 and C8 positions (ortho to the hydroxyl group). The deactivating nature of the rest of the molecule suggests that forcing conditions may be required for these reactions to proceed efficiently. Theoretical studies on related hydroxy-substituted aza-aromatics like 8-hydroxyquinoline (B1678124) confirm that the position of substitution significantly impacts the stability and reactivity of the molecule in electrophilic reactions. semanticscholar.orgresearchgate.netorientjchem.org

Investigation of Structure-Reactivity Relationships

The chemical reactivity of this compound is a direct consequence of its molecular architecture. The relationship between its structure and reactivity can be summarized by analyzing the contribution of each key feature.

Cinnoline Nucleus (N1, N2 atoms): The two adjacent nitrogen atoms make the pyridazine ring strongly electron-deficient. This has a dual effect: it significantly activates the C4 position for nucleophilic attack while deactivating the entire heterocyclic ring system towards electrophilic attack. pnrjournal.com

4-Chloro Substituent: The chlorine atom is electronegative, exerting an electron-withdrawing inductive effect that further deactivates the ring toward electrophilic substitution. lumenlearning.com However, its most important role is as a good leaving group, enabling the facile nucleophilic substitution reactions at the C4 position that dominate the compound's reactivity. mdpi.com

7-Hydroxy Substituent: The hydroxyl group is a powerful electron-donating group through resonance (p-π conjugation). lumenlearning.com This effect strongly activates the benzene portion of the molecule for electrophilic substitution, overpowering the deactivating effects of the other parts of the molecule and directing substitution to the C6 and C8 positions. wikipedia.org

The presence of both an electron-rich benzene ring (activated by the -OH group) and an electron-poor pyridazine ring (activated for SNAr by the N-atoms and -Cl group) makes this compound a versatile scaffold for synthetic chemistry.

Interactive Table: Structure-Reactivity Analysis Click on the different parts of the this compound molecule to learn about their influence on its chemical reactivity.

Advanced Spectroscopic and Structural Elucidation Methods for 4 Chloro 7 Hydroxycinnoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural assignment of organic molecules, including 4-Chloro-7-hydroxycinnoline and its derivatives. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments provides comprehensive information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a compound like this compound, distinct signals would be expected for the aromatic protons on the cinnoline (B1195905) core. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating effect of the hydroxyl group. The splitting patterns (singlet, doublet, triplet, etc.), governed by spin-spin coupling, reveal which protons are adjacent to one another.

¹³C NMR spectroscopy probes the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for a direct count of non-equivalent carbons. The chemical shifts in the ¹³C spectrum are highly sensitive to the electronic environment, with carbons attached to electronegative atoms like chlorine, nitrogen, and oxygen appearing at characteristic downfield positions.

Two-dimensional (2D) NMR techniques are crucial for assembling the complete molecular structure by establishing correlations between different nuclei. ijpsdronline.comipb.pt

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically through two or three bonds. science.govpressbooks.pub This is instrumental in piecing together fragments of the molecule by tracing the proton-proton connectivity around the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) maps direct one-bond correlations between protons and the carbons they are attached to. science.govpressbooks.pub This allows for the definitive assignment of protonated carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) is one of the most powerful 2D NMR experiments for structural elucidation, as it reveals correlations between protons and carbons over two or three bonds. ijpsdronline.comscience.gov This technique is essential for connecting molecular fragments, identifying quaternary (non-protonated) carbons, and confirming the substitution pattern on the cinnoline ring by showing long-range connectivities between protons and carbons across the entire molecule. For instance, the proton at position 3 could show a correlation to the carbon at position 4a, confirming the core structure.

The following table illustrates typical NMR spectral data that could be expected for a substituted cinnoline derivative, based on published data for related heterocyclic systems. researchgate.netbeilstein-journals.org

| Technique | Observed Feature | Interpretation for Cinnoline Derivatives |

| ¹H NMR | Chemical Shifts (δ 7.0-9.0 ppm) | Signals corresponding to aromatic protons on the bicyclic ring system. |

| Coupling Constants (J) | Provides information on the relative positions of protons (ortho, meta, para coupling). | |

| ¹³C NMR | Chemical Shifts (δ 110-160 ppm) | Resonances for aromatic and heteroaromatic carbons. Carbons attached to heteroatoms (C-Cl, C-OH, C-N) are typically shifted downfield. |

| COSY | Cross-peaks | Indicate ¹H-¹H spin-spin coupling, allowing for the tracing of proton networks within each ring. |

| HSQC | Cross-peaks | Correlate each proton signal with its directly attached carbon signal for unambiguous C-H assignment. |

| HMBC | Cross-peaks | Show long-range (2-3 bond) ¹H-¹³C correlations, crucial for connecting spin systems and assigning quaternary carbons. |

Mass Spectrometry (MS) Techniques for Molecular Confirmation (e.g., HRMS, ESI-MS, FAB-MS)

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. For the analysis of this compound, several ionization methods are particularly useful.

Electrospray Ionization (ESI-MS) is a soft ionization technique that is well-suited for polar, thermally labile molecules. semanticscholar.orgmdpi.com It typically generates protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal fragmentation, providing a clear indication of the molecular weight. This method would be ideal for confirming the mass of this compound.

Fast Atom Bombardment (FAB-MS) is another soft ionization technique that can be used to analyze non-volatile compounds. nih.gov While largely superseded by ESI, it can still be effective for certain classes of molecules, yielding clear molecular ion peaks.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). nih.govrsc.org This precision allows for the unambiguous determination of a compound's elemental formula. For this compound (C₈H₅ClN₂O), HRMS can distinguish its exact mass from other potential formulas with the same nominal mass. Furthermore, the presence of a chlorine atom is readily identified by its characteristic isotopic pattern, where the ratio of the M⁺ peak (containing ³⁵Cl) to the M+2 peak (containing ³⁷Cl) is approximately 3:1. This isotopic signature serves as a powerful confirmation of the presence of chlorine in the molecule.

| Technique | Ionization Method | Information Obtained | Application to this compound |

| ESI-MS | Soft Ionization | Molecular Weight (from [M+H]⁺ or [M-H]⁻ peaks) | Confirms the molecular mass with minimal fragmentation. |

| FAB-MS | Soft Ionization | Molecular Weight | Provides molecular ion data, useful for structural confirmation. |

| HRMS | High Resolution | Exact Mass and Elemental Formula | Determines the precise elemental formula (C₈H₅ClN₂O) and confirms the presence of chlorine via its isotopic pattern (M⁺/M+2 ratio of ~3:1). |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would display characteristic absorption bands corresponding to its specific structural features.

Key expected vibrational frequencies include:

A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group.

Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.

Stretching vibrations for C=C and C=N bonds within the aromatic cinnoline ring system are expected in the 1450-1650 cm⁻¹ region. researchgate.net

The C-O stretching vibration from the hydroxyl group would likely be observed in the 1200-1300 cm⁻¹ range.

The C-Cl stretching vibration would produce a signal in the fingerprint region, typically between 600-800 cm⁻¹. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy provides insights into the electronic structure of conjugated systems. Cinnoline derivatives, being aromatic, exhibit strong UV absorption due to π→π* electronic transitions. researchgate.net The spectrum of this compound would be expected to show multiple absorption bands, with the positions and intensities of the absorption maxima (λ_max) being influenced by the chloro and hydroxy substituents on the aromatic ring. mdpi.comrsc.orgrsc.org The solvent used can also affect the spectrum by stabilizing the ground or excited states differently.

| Technique | Principle | Information Obtained | Expected Data for this compound |

| IR Spectroscopy | Molecular Vibrations | Identification of Functional Groups | O-H stretch (~3400 cm⁻¹), Aromatic C-H stretch (>3000 cm⁻¹), C=C/C=N stretches (1450-1650 cm⁻¹), C-Cl stretch (600-800 cm⁻¹) |

| UV-Vis Spectroscopy | Electronic Transitions | Analysis of Conjugated π-Systems | Strong absorption bands in the UV region (typically 200-400 nm) corresponding to π→π* transitions of the aromatic system. |

X-ray Crystallography and Single-Crystal Analysis of Cinnoline Derivatives

Single-crystal X-ray crystallography stands as the definitive method for structural elucidation, providing an unambiguous three-dimensional map of the atomic arrangement within a crystalline solid. growingscience.com This technique is unparalleled in its ability to determine precise bond lengths, bond angles, and torsional angles, confirming the exact connectivity and stereochemistry of a molecule.

For a novel or complex cinnoline derivative, obtaining a suitable single crystal allows for its absolute structure determination. The resulting crystal structure would irrefutably confirm the positions of the chloro and hydroxy substituents on the cinnoline ring, resolving any ambiguity that might remain after spectroscopic analysis. researchgate.netmdpi.com Furthermore, X-ray analysis reveals how molecules pack together in the crystal lattice, providing valuable information on intermolecular interactions such as hydrogen bonding (e.g., involving the hydroxyl group) and π-stacking between the aromatic rings. This information is crucial for understanding the solid-state properties of the material. growingscience.com

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The data is then used to construct an electron density map, from which the positions of the individual atoms can be determined. Studies on related cinnoline derivatives have successfully employed this method to provide detailed structural insights, solidifying its role as the gold standard for molecular structure confirmation. growingscience.commdpi.com

Computational and Theoretical Chemistry Studies of 4 Chloro 7 Hydroxycinnoline

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of 4-Chloro-7-hydroxycinnoline. DFT methods are employed to solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure and predicting its reactivity.

Electronic Structure and Geometry Optimization: A primary step in computational analysis is geometry optimization. Using DFT methods, such as B3LYP, combined with a basis set like 6-311++G(d,p), researchers can determine the most stable three-dimensional arrangement of atoms in the this compound molecule. dergipark.org.trrjptonline.org This process calculates the lowest energy conformation, providing precise data on bond lengths, bond angles, and dihedral angles. rjptonline.org The optimized structure is crucial as it forms the basis for all subsequent calculations.

Vibrational Analysis: Once the geometry is optimized, a vibrational frequency analysis is typically performed. This calculation predicts the infrared (IR) and Raman spectra of the molecule. dergipark.org.trmdpi.com By comparing these theoretical spectra with experimental data, the accuracy of the optimized structure can be validated. dergipark.org.tr Furthermore, this analysis helps in the assignment of specific vibrational modes to different functional groups within the molecule.

Frontier Molecular Orbitals (FMOs): The electronic properties of this compound are largely governed by its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. rjptonline.org These calculations help in predicting which parts of the molecule are most likely to be involved in chemical reactions.

Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around the molecule. nih.gov It illustrates regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, the MEP map can identify sites prone to electrophilic attack or nucleophilic substitution, offering insights into its intermolecular interactions and chemical behavior.

Molecular Docking Simulations for Ligand-Target Binding Interactions

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein. nih.govelsevierpure.comresearchgate.netijpsr.com This method is instrumental in drug discovery for identifying potential biological targets and understanding the mechanism of action.

The process involves placing the ligand into the binding site of the protein in various orientations and conformations. A scoring function is then used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction.

For cinnoline (B1195905) and quinoline (B57606) derivatives, molecular docking studies have been used to explore their potential as inhibitors for various enzymes, such as Bruton's tyrosine kinase (BTK) and tubulin. nih.govnih.gov Key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and amino acid residues in the protein's active site, are identified. nih.gov These simulations can reveal which parts of the this compound structure are essential for binding and can guide the design of new derivatives with improved potency and selectivity. nih.gov

| Parameter | Description | Relevance in Docking |

| Binding Affinity (kcal/mol) | The estimated free energy of binding between the ligand and the target protein. | A lower value indicates a stronger, more stable interaction. |

| Hydrogen Bonds | Non-covalent attractions between a hydrogen atom and an electronegative atom (e.g., O, N). | Crucial for the specificity and stability of the ligand-protein complex. |

| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and protein, driven by the exclusion of water. | Contribute significantly to the overall binding affinity. |

| Interacting Residues | Specific amino acids in the protein's binding site that form contacts with the ligand. | Identifying these helps understand the mechanism of inhibition and potential for resistance. |

Conformational Analysis and Molecular Dynamics Simulations

While docking provides a static picture of the binding event, molecules are dynamic entities. Conformational analysis and molecular dynamics (MD) simulations offer insights into the flexibility and temporal behavior of this compound and its complexes with biological targets.

Conformational Analysis: This process involves exploring the different spatial arrangements (conformers) of a molecule that can be achieved through the rotation of single bonds. scispace.comresearchgate.net By calculating the potential energy of various conformers, researchers can identify the lowest-energy (most stable) conformations. This is crucial because the biological activity of a molecule often depends on its ability to adopt a specific shape that fits into the active site of a protein. scispace.com

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of molecular systems by simulating the movement of atoms and molecules over time. mdpi.com For this compound, an MD simulation can be run on the molecule alone to study its flexibility in different environments (e.g., in water) or on its complex with a protein target, as identified by docking.

These simulations can:

Assess the stability of the ligand-protein complex over a period of nanoseconds or longer. mdpi.com

Reveal conformational changes in both the ligand and the protein upon binding.

Provide a more accurate estimation of binding free energies by accounting for entropy and solvent effects.

Identify key residues that are consistently involved in interactions, confirming the docking results.

By analyzing the trajectory of the simulation, researchers can gain a deeper understanding of the binding mechanism and the stability of the interactions. researchgate.netmdpi.com

Prediction of Chemical Descriptors and Reactivity Indices

Based on the electronic structure obtained from quantum chemical calculations, a variety of chemical descriptors and reactivity indices can be calculated. These parameters quantify different aspects of a molecule's reactivity and are useful for predicting its behavior in chemical reactions.

These global reactivity descriptors are derived from the HOMO and LUMO energies and provide a quantitative measure of the molecule's stability and reactivity. nih.gov

| Descriptor | Formula | Interpretation for Reactivity |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. Lower I indicates a better electron donor. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. Higher A indicates a better electron acceptor. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. Harder molecules are less reactive. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness. Softer molecules are more reactive. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons to itself. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy lowering of a system when it accepts electrons. Higher ω indicates a stronger electrophile. |

These indices are valuable for comparing the reactivity of this compound with other related compounds and for understanding its reaction mechanisms.

Structure-Activity Relationship (SAR) Modeling and Quantitative Structure-Activity Relationships (QSAR)

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential for rational drug design. They aim to establish a correlation between the chemical structure of a series of compounds and their biological activity.

SAR Analysis: SAR is a qualitative approach that involves systematically modifying the structure of a lead compound, like this compound, and observing the effect of these modifications on its biological activity. For example, changing the position or type of substituent on the cinnoline ring can reveal which groups are important for activity.

QSAR Modeling: QSAR takes this a step further by creating a mathematical model that quantitatively relates the chemical structure to the biological activity. rsc.org The process involves:

Data Set: Compiling a series of structurally related compounds (like various cinnoline derivatives) with their measured biological activities (e.g., IC₅₀ values). nih.govnih.gov

Descriptor Calculation: Calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) for each compound in the series.

Model Generation: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build an equation that relates the descriptors to the activity. researchgate.net

Validation: Testing the model's predictive power using both internal and external validation techniques.

A validated QSAR model can be used to predict the activity of new, yet-to-be-synthesized derivatives of this compound. nih.govnih.govrsc.org This allows chemists to prioritize the synthesis of compounds that are most likely to be active, thereby saving time and resources in the drug discovery process. For cinnoline-based compounds, 3D-QSAR methods like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) have been used to create contour maps that visualize the regions where steric, electrostatic, or hydrophobic properties should be modified to enhance activity. nih.gov

Mechanistic Insights into the Biological Activity of Cinnoline Derivatives Preclinical and in Vitro Focus

In Vitro Biological Screening Methodologies for Cinnoline (B1195905) Derivatives

The initial assessment of the biological potential of novel cinnoline derivatives relies on a variety of robust in vitro screening methodologies. These assays are designed to identify and characterize the compound's activity against specific cellular and molecular targets.

Common screening approaches include:

Antiproliferative and Cytotoxicity Assays: A primary screening method involves evaluating the ability of cinnoline derivatives to inhibit the growth of cancer cell lines. nih.gov The half-maximal inhibitory concentration (IC50) is a key metric determined in these assays, quantifying the compound's potency. For instance, certain substituted dibenzo[c,h]cinnolines have been assessed for their cytotoxic activity against human lymphoma cell lines. nih.gov Similarly, other derivatives have been tested against panels of human tumor cells, including cervical carcinoma (HeLa) and breast adenocarcinoma (MCF-7), to establish their antiproliferative effects. nih.gov

Enzymatic Assays: To identify specific molecular targets, cinnoline derivatives are often screened against isolated enzymes. This direct approach can confirm inhibition and determine potency. For example, series of cinnoline compounds have been developed and evaluated specifically as inhibitors of enzymes like Phosphoinositide 3-kinases (PI3Ks) through dedicated enzymatic activity assays. nih.gov

Antimicrobial Screening: The antibacterial and antifungal properties of cinnoline derivatives are frequently evaluated using standard microbiological techniques. nih.gov One common method is the agar diffusion test, where the diameter of the zone of inhibition around a compound-impregnated disk is measured to determine its efficacy against various bacterial and fungal strains. nih.gov

Target-Based Assays: For compounds designed with a specific mechanism in mind, target-oriented assays are employed. For example, cinnolines have been evaluated for their potential to target and inhibit topoisomerase I by assessing their ability to stabilize the cleavable complex formed between the enzyme and DNA. nih.gov

These screening methodologies provide the foundational data necessary to understand the biological profile of a cinnoline derivative and guide further mechanistic and structure-activity relationship studies.

Mechanisms of Action in Enzyme Inhibition and Receptor Interaction

Preclinical research has revealed that cinnoline derivatives can interact with a range of biological macromolecules, leading to the modulation of critical cellular processes. Their mechanisms of action often involve the direct inhibition of key enzymes or interaction with specific receptors.

Cinnoline-based compounds have demonstrated inhibitory activity against several important classes of enzymes, highlighting their therapeutic potential.

Topoisomerases: Certain substituted dibenzo[c,h]cinnolines have been identified as potent topoisomerase I-targeting agents. nih.govnih.gov Their mechanism involves stabilizing the covalent complex between topoisomerase I and DNA, which ultimately leads to DNA strand breaks and cell death. nih.gov Another cinnoline derivative, Cinnoxacin, is known to inhibit DNA gyrase and topoisomerase IV, which are bacterial type II topoisomerases. ijper.org

Protein Kinases: The cinnoline scaffold has proven to be a valuable pharmacophore for developing protein kinase inhibitors. nih.gov Derivatives have been synthesized that show potent, nanomolar inhibitory activities against PI3Ks. nih.gov Furthermore, cinnoline analogues have been investigated as reversible inhibitors of Bruton's Tyrosine Kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell signaling. nih.govnih.govzenodo.org

Receptor Tyrosine Kinases (RTKs): The c-Met receptor tyrosine kinase, which is often overexpressed in various human cancers, has been a target for cinnoline-based inhibitors. nih.gov Specifically, 4-(2-fluorophenoxy)quinoline derivatives that incorporate a 4-oxo-1,4-dihydrocinnoline-3-carboxamide moiety have been designed and evaluated as c-Met inhibitors. nih.gov

Cyclooxygenase-2 (COX-2): While direct inhibition by cinnoline derivatives is an area of ongoing research, structurally related heterocyclic compounds like 4-carboxyl quinolines have been designed as selective COX-2 inhibitors. researchgate.net The development of selective COX-2 inhibitors is a key strategy for creating anti-inflammatory agents with fewer gastrointestinal side effects than non-selective NSAIDs. mdpi.commdpi.com

Tumor Necrosis Factor-alpha (TNF-α): The production of the pro-inflammatory cytokine TNF-α can be indirectly modulated by cinnoline derivatives. Certain compounds act as inhibitors of phosphodiesterase 4 (PDE4), an enzyme that regulates cyclic adenosine monophosphate (cAMP). nih.gov Inhibition of PDE4 leads to a downstream reduction in the production of inflammatory mediators, including TNF-α. nih.gov

| Target Enzyme/Receptor | Cinnoline Derivative Class | Observed Effect | Reference |

|---|---|---|---|

| Topoisomerase I | Substituted dibenzo[c,h]cinnolines | Stabilization of enzyme-DNA complex | nih.govnih.gov |

| DNA Gyrase (Topoisomerase II) | Cinnoxacin | Enzyme inhibition | ijper.org |

| PI3K | Substituted Cinnolines | Potent enzyme inhibition | nih.gov |

| Bruton's Tyrosine Kinase (BTK) | Substituted Cinnolines | Reversible enzyme inhibition | nih.govnih.govzenodo.org |

| c-Met (RTK) | 4-oxo-1,4-dihydrocinnoline-3-carboxamides | Enzyme inhibition | nih.gov |

| TNF-α (indirect) | PDE4-inhibiting Cinnolines | Reduced production | nih.gov |

By inhibiting specific enzymes, cinnoline derivatives can exert significant effects on intracellular signaling pathways that are fundamental to cell fate and function.

PI3K/Akt Pathway: Cinnoline-based PI3K inhibitors directly interfere with the PI3K/Akt signaling pathway. nih.gov This pathway is a central regulator of cell proliferation, growth, and survival, and its dysregulation is a common feature of many cancers. By blocking this pathway, these compounds can effectively induce antiproliferative effects in tumor cells. nih.gov

cAMP-Mediated Pathways: Cinnoline derivatives that inhibit PDE4 can modulate pathways regulated by cAMP. nih.gov PDE4 is a key enzyme in immune and inflammatory cells that breaks down cAMP. Its inhibition leads to increased intracellular cAMP levels, which in turn suppresses the production of various inflammatory mediators, thereby exerting an anti-inflammatory effect. nih.gov

DNA Damage Response Pathways: The action of cinnoline-based topoisomerase I inhibitors triggers DNA damage response pathways. nih.gov The stabilization of the cleavable complex leads to the formation of DNA lesions, which, if not repaired, can activate apoptotic pathways, resulting in the selective killing of rapidly dividing cancer cells. nih.gov

Future Research Directions and Unexplored Avenues for 4 Chloro 7 Hydroxycinnoline

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The advancement of synthetic methodologies for cinnoline (B1195905) derivatives is pivotal for enabling broader research and development. Future efforts should concentrate on creating more efficient, cost-effective, and environmentally benign routes to 4-Chloro-7-hydroxycinnoline and its analogs. Traditional multi-step syntheses often suffer from drawbacks like harsh reaction conditions, low yields, and the use of hazardous reagents. nih.gov

Emerging green chemistry approaches offer promising alternatives. zenodo.org Techniques such as microwave-assisted organic synthesis (MAOS) have already shown potential in accelerating the synthesis of related heterocyclic compounds, significantly reducing reaction times and improving yields. researchgate.netrsc.orgeurekaselect.com Another frontier is the application of visible-light photoredox catalysis, a powerful tool for forming complex molecules under mild conditions. mdpi.comtandfonline.comrsc.org The development of novel catalytic systems, including nanocatalysts, could also provide highly efficient and recyclable options for the synthesis of the cinnoline core. nih.gov Research in this area could focus on one-pot syntheses that minimize waste and operational complexity, aligning with the principles of sustainable chemistry. nih.gov

| Synthetic Strategy | Potential Advantages | Key Research Focus for this compound |

|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, enhanced reaction control. researchgate.neteurekaselect.com | Optimization of microwave parameters (temperature, pressure, time) for key cyclization steps. |

| Visible-Light Photoredox Catalysis | Mild reaction conditions, high functional group tolerance, use of renewable energy. mdpi.comtandfonline.com | Design of photocatalytic cycles for C-H functionalization and annulation to build the cinnoline core. researchgate.net |

| Nanocatalysis | High catalytic activity, recyclability, potential for solvent-free reactions. nih.gov | Development of metal-based (e.g., Copper, Zinc) nanocatalysts for efficient condensation and cyclization reactions. nih.gov |

| Flow Chemistry | Improved safety and scalability, precise control over reaction parameters, potential for multi-step synthesis in a continuous manner. ucd.ie | Adaptation of key synthetic steps to a continuous-flow reactor for safer and more scalable production. ucd.ie |

Advanced Spectroscopic Techniques for Real-time Monitoring of Reactions

To optimize the novel synthetic routes discussed above, the integration of Process Analytical Technology (PAT) is crucial. Advanced spectroscopic techniques can provide real-time, in-situ monitoring of chemical reactions, offering deep mechanistic insights and enabling precise process control. This approach moves beyond traditional offline analysis, which can be time-consuming and may not accurately represent the reaction bulk.

Integration of Computational and Experimental Approaches for Rational Design

The synergy between computational modeling and experimental validation is a cornerstone of modern drug discovery and materials science. mdpi.com For this compound, this integrated approach can guide the rational design of new derivatives with enhanced biological activity and optimized physicochemical properties.

In silico techniques such as Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models that correlate structural features of cinnoline analogs with their biological effects. nih.govresearchgate.net Molecular docking simulations can predict the binding modes of this compound derivatives within the active sites of specific biological targets, helping to prioritize compounds for synthesis. researchgate.netnih.govelsevierpure.com These computational predictions can then be validated through targeted synthesis and experimental bioassays, creating an iterative cycle of design, synthesis, and testing that accelerates the discovery of lead compounds. This approach has been successfully applied to other cinnoline-based inhibitors, for example, in targeting Bruton's tyrosine kinase (BTK). nih.gov

| Computational Technique | Application for this compound | Expected Outcome |

|---|---|---|

| 3D-QSAR (e.g., CoMFA, CoMSIA) | Correlate 3D structural features of derivatives with their biological activity. nih.gov | Generation of contour maps indicating where steric bulk or specific electrostatic properties may enhance activity, guiding new designs. mdpi.com |

| Molecular Docking | Predict binding affinity and orientation of derivatives in the active site of a target protein (e.g., kinases, tubulin). nih.govelsevierpure.com | Identification of key interactions (e.g., hydrogen bonds, hydrophobic contacts) and prioritization of compounds for synthesis. |

| Virtual Screening | Screen large virtual libraries of potential this compound derivatives against known biological targets. | Rapid identification of a smaller, manageable number of "hit" compounds with a higher probability of being active. |

| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the ligand-protein complex over time. | Assessment of the stability of the predicted binding mode and understanding of conformational changes upon binding. |

Exploration of New Biological Targets and Mechanisms of Action in Preclinical Models

The cinnoline scaffold is a "privileged structure" in medicinal chemistry, known to interact with a diverse range of biological targets. nih.govzenodo.org Derivatives have shown promise as anticancer, antibacterial, antifungal, and anti-inflammatory agents. pnrjournal.comresearchgate.netmdpi.com A crucial future direction for this compound is the systematic exploration of its therapeutic potential against new biological targets in preclinical models.

Based on the activities of related compounds, promising areas of investigation include its potential as an inhibitor of protein kinases, which are often dysregulated in cancer. ijmphs.com For instance, certain cinnoline derivatives have been investigated as inhibitors of Bruton's tyrosine kinase (BTK) and phosphodiesterase 10A (PDE10A). nih.govresearchgate.net Another avenue is the exploration of its anticancer properties via mechanisms such as the inhibition of tubulin polymerization, a target for several established chemotherapy drugs. nih.gov Broad-spectrum screening against panels of cancer cell lines, bacterial strains, and fungal pathogens could uncover novel activities. Once a promising activity is identified, further preclinical studies would be necessary to elucidate the specific mechanism of action, involving techniques like gene expression analysis, proteomics, and enzyme inhibition assays to pinpoint the molecular pathways involved.

常见问题

Q. What are the established synthetic routes for 4-Chloro-7-hydroxycinnoline, and how can researchers optimize yield and purity?

Methodological Answer:

- Begin by cross-referencing synthetic protocols in SciFinder or Reaxys to identify published methods, including solvent systems, catalysts, and reaction temperatures .

- Optimize reaction conditions (e.g., stoichiometry, time) using design-of-experiment (DoE) approaches. Monitor purity via HPLC or LC-MS, and confirm structural integrity with -NMR and -NMR .

- Compare melting points and spectral data with literature values to verify reproducibility .

Q. How should researchers characterize the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

- Design accelerated stability studies by exposing the compound to pH gradients (1–13) and temperatures (25–60°C). Use UV-Vis spectroscopy to track degradation kinetics .

- Analyze degradation products via mass spectrometry and correlate findings with computational models (e.g., DFT calculations) to predict reactive sites .

Q. What analytical techniques are most reliable for confirming the identity of this compound?

Methodological Answer:

- Combine -NMR, -NMR, and FT-IR to confirm functional groups and chlorine positioning. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular formula accuracy .

- Compare experimental data with NIST Chemistry WebBook entries or peer-reviewed spectral databases to resolve ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

Methodological Answer:

- Conduct a meta-analysis of existing data, focusing on variables like assay type (e.g., MTT vs. Mosmann’s colorimetric cytotoxicity assays ), cell lines, and compound concentrations.

- Replicate conflicting experiments under standardized conditions, ensuring statistical rigor (e.g., ANOVA with post-hoc tests) to isolate confounding factors .

- Use systematic review frameworks (e.g., PRISMA) to evaluate study quality and bias .

Q. What computational strategies are effective for modeling the electronic properties and reactivity of this compound?

Methodological Answer:

- Perform density functional theory (DFT) calculations to map molecular orbitals, electrostatic potential surfaces, and reaction pathways. Software like Gaussian or ORCA is recommended .

- Validate computational predictions with experimental data (e.g., cyclic voltammetry for redox behavior) and adjust basis sets or functionals as needed .

Q. How should researchers design a mechanistic study to investigate the role of the chlorine substituent in this compound’s bioactivity?

Methodological Answer:

- Synthesize analogs with halogen substitutions (e.g., F, Br) or dechlorinated derivatives. Test their bioactivity in parallel using dose-response assays .

- Employ X-ray crystallography or molecular docking to compare binding affinities with target proteins (e.g., kinases) and correlate with electronic effects .

Q. What methodologies are recommended for detecting trace impurities in this compound batches, and how can their origins be traced?

Methodological Answer:

- Use ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) for sensitivity down to ppm levels.

- Conduct retro-synthetic analysis of impurity structures to identify faulty steps (e.g., incomplete purification, side reactions) and refine protocols .

Methodological Frameworks and Best Practices

Q. How can researchers apply the FINER criteria to formulate hypotheses about this compound’s pharmacological potential?

Methodological Answer:

- Feasibility : Assess resource availability (e.g., synthetic expertise, analytical instrumentation) .

- Novelty : Use SciFinder to identify understudied targets (e.g., orphan receptors) and propose mechanisms .

- Ethics : Ensure compliance with institutional review boards (IRBs) if involving biological assays .

Q. What strategies should be employed to ensure reproducibility in studies involving this compound?

Methodological Answer:

- Document all experimental parameters (e.g., solvent lot numbers, humidity levels) in electronic lab notebooks .

- Share raw data and code publicly via platforms like Zenodo or GitHub, adhering to FAIR principles .

Tables for Quick Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。